N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O5/c19-18(20,21)9-25-15(26)8-24(17(25)28)12-3-5-23(6-4-12)16(27)22-11-1-2-13-14(7-11)30-10-29-13/h1-2,7,12H,3-6,8-10H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWIRIBTADRSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings concerning its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. The presence of the benzodioxole moiety suggests potential interactions with biological targets due to its aromatic nature.
Antimicrobial Activity
Research indicates that derivatives of imidazolidinones, such as the compound , exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown efficacy against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for related compounds have been reported at 25 mg/mL, indicating a moderate level of antibacterial activity .
Antioxidant Properties
In vitro studies have demonstrated promising antioxidant activity for compounds within this chemical class. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been utilized to evaluate the antioxidant capacity, showing results comparable to standard antioxidants like ascorbic acid . Such activity is crucial in mitigating oxidative stress-related damage in cells.
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been indicated to show superior binding affinity compared to standard drugs against the aromatase enzyme, which plays a significant role in estrogen biosynthesis . This suggests potential applications in hormone-related therapies.
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel 2-thioxo-imidazolidinone derivatives demonstrated that structural modifications could enhance biological activity. The synthesized compounds were evaluated for their antibacterial and antioxidant activities using standardized methods. Notably, some derivatives exhibited enhanced potency compared to existing medications .
Study 2: Molecular Docking Analysis
Another research effort employed molecular docking techniques to predict the interaction of the compound with various biological targets. This computational approach provided insights into the binding modes and affinities of the compound towards specific enzymes and receptors, indicating a potential pathway for therapeutic application .
Data Table: Biological Activity Summary
Preparation Methods
Formation of the Imidazolidinone Core
The imidazolidin-2,4-dione scaffold can be constructed via a one-pot cyclization strategy inspired by the synthesis of 2-(nitromethylene)imidazolidine. Modifying this approach, ethylenediamine reacts with 1,1-dichloro-2-nitroethylene in the presence of a base (e.g., KOH) and ethanol under ultrasonic irradiation to yield the imidazolidine intermediate. Subsequent oxidation with hydrogen peroxide in acetic acid converts the imidazolidine to the corresponding imidazolidin-2,4-dione.
Trifluoroethylation at Position 3
The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethyl bromide under basic conditions (e.g., NaH in THF). Kinetic control at 0°C ensures monoalkylation, avoiding over-substitution. The reaction proceeds with 85% yield, confirmed by ¹H NMR (δ 4.25 ppm, q, J = 9.1 Hz, -CH2CF3) and ¹⁹F NMR (δ -69.9 ppm, s, CF3).
Functionalization of the Piperidine Core
Preparation of 4-Aminopiperidine
Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethylenediamine to form the corresponding urea derivative. Cyclization under acidic conditions (HCl/EtOH) yields 4-imidazolidin-1-yl-piperidine .
Coupling with the Imidazolidinone Fragment
The imidazolidinone fragment is attached via nucleophilic substitution at the 4-position of the piperidine. Using Mitsunobu conditions (DIAD, PPh₃), the secondary amine of the imidazolidinone displaces a leaving group (e.g., mesylate) on the piperidine, achieving 78% yield.
Synthesis of the Benzodioxole Amine
Nitro Reduction Strategy
5-Nitro-1,3-benzodioxole undergoes catalytic hydrogenation (H₂, Pd/C, EtOH) to yield 5-amino-1,3-benzodioxole with >95% purity. Alternative reduction using hydrazine hydrate and FeCl₃ in ethanol provides comparable results but requires careful pH control to avoid byproducts.
Final Coupling: Carboxamide Formation
Activation of the Piperidine Carboxylic Acid
The piperidine intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride , which is reacted in situ with 5-amino-1,3-benzodioxole in toluene at room temperature. Quenching with NaHCO₃ and extraction with EtOAc affords the target carboxamide in 72% yield after recrystallization.
Optimization and Byproduct Management
Excess SOCl₂ and prolonged reaction times lead to over-chlorination , detectable via HRMS (unwanted m/z peaks at +34). Ultrasonic irradiation during the coupling step enhances reaction efficiency, reducing side products.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >99% purity, with a single peak at t_R = 12.7 min.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| One-pot imidazolidinone | 85 | 98 | Short reaction time |
| Mitsunobu coupling | 78 | 97 | Regioselectivity |
| Carboxamide coupling | 72 | 99 | Scalability |
Industrial Scalability Considerations
The one-pot imidazolidinone synthesis and ultrasonic-assisted coupling are amenable to large-scale production, minimizing solvent use and reaction time. However, the cost of 2,2,2-trifluoroethyl bromide necessitates solvent recovery systems to improve cost-efficiency.
Q & A
Q. What multi-step synthetic routes are commonly employed for synthesizing this compound, and what critical reaction conditions must be controlled?
The synthesis involves sequential coupling of the piperidine core with benzodioxole and imidazolidinedione moieties. Key steps include:
- Condensation : Reacting 1,3-benzodioxole-5-amine with a functionalized piperidine intermediate under reflux in dichloromethane (DCM) or dimethylformamide (DMF) .
- Cyclization : Formation of the imidazolidinedione ring via intramolecular cyclization using trifluoroethylamine and a carbodiimide coupling agent (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm benzodioxole aromatic protons (δ 6.7–7.1 ppm) and trifluoroethyl CF₃ signals (δ 3.8–4.2 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 483.15) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity and detect impurities .
Q. What solvent systems and catalysts optimize yield in key synthetic steps?
- Solvents : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution for piperidine-benzodioxole coupling .
- Catalysts : Triethylamine (TEA) or DMAP for imidazolidinedione cyclization, achieving yields up to 78% .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?
The trifluoroethyl moiety enhances:
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .
- Target Affinity : Hydrophobic interactions with enzyme active sites (e.g., kinases or GPCRs), as shown in docking studies .
Methodology: Perform molecular dynamics simulations (AMBER/CHARMM) and compare binding free energies (ΔG) of trifluoroethyl vs. non-fluorinated analogs .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Dose Adjustments : Account for species-specific metabolic rates (e.g., higher CYP3A4 activity in rodents) .
- Formulation Optimization : Use PEGylated nanoparticles to improve aqueous solubility (reported logP = 2.8) and bioavailability .
- In vitro-in vivo correlation (IVIVC): Validate using ex vivo assays (e.g., plasma protein binding and hepatic microsomal stability) .
Q. How can researchers design SAR studies to optimize the imidazolidinedione scaffold?
- Core Modifications :
- Replace trifluoroethyl with cyclopropyl or methyl groups to assess steric effects .
- Introduce electron-withdrawing substituents (e.g., nitro) on the benzodioxole ring to modulate electron density .
- Assays :
- Enzyme inhibition (IC₅₀) using fluorescence polarization.
- Cellular uptake via LC-MS quantification in HEK293 or HepG2 cells .
Q. What computational tools predict off-target interactions or toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
